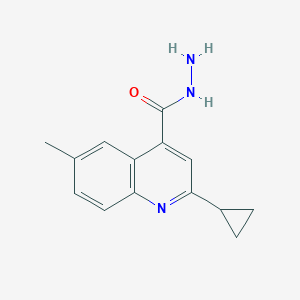

2-Cyclopropyl-6-methylquinoline-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

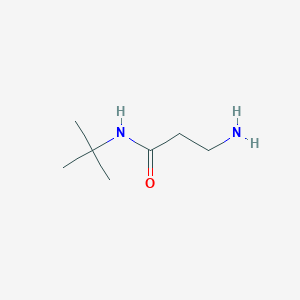

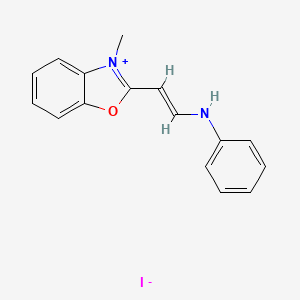

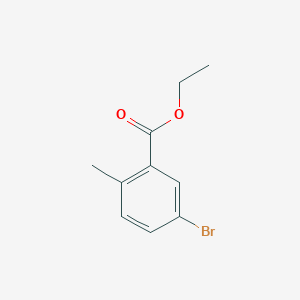

2-Cyclopropyl-6-methylquinoline-4-carbohydrazide (2-CMPQ-4-CH) is a heterocyclic organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a novel compound that has been synthesized in the laboratory and has been studied for its potential applications in the field of medicinal chemistry. 2-CMPQ-4-CH is a cyclic compound with a six-membered ring and two cyclopropyl groups. It is a member of the quinoline family of compounds and is derived from the cyclopropylmethylquinoline.

Aplicaciones Científicas De Investigación

Synthesis and Characterization Saeed et al. (2014) synthesized various thio/semicarbazide derivatives using a similar compound, where methyl 2-(quinolin-8-yloxy) acetate was condensed with hydrazine hydrate to afford a carbohydrazide. These derivatives were characterized by spectroscopic techniques and elemental analyses, and one was confirmed by X-ray crystallography (Saeed, Abbas, Ibrar, & Bolte, 2014).

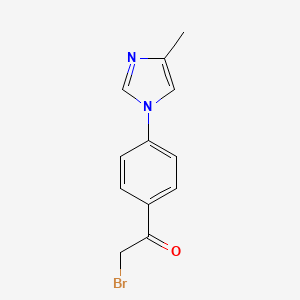

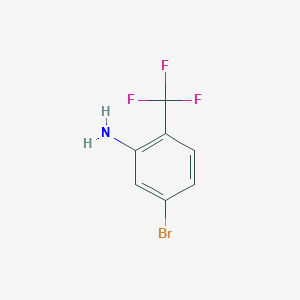

Biological Evaluation Boztaş et al. (2019) conducted a study involving bromophenol derivatives with cyclopropyl moiety, which demonstrated effective inhibition of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Antimicrobial Study Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones and evaluated them for antifungal and antibacterial activities. Their findings highlight the potential of similar compounds in developing new antimicrobial agents (Patel & Patel, 2010).

Anti-HIV Activity Hajimahdi et al. (2013) prepared 4-hydroxyquinoline-3-carbohydrazide derivatives and evaluated them for anti-HIV activity. Compounds showed moderate inhibitory properties against HIV-1 virus, indicating the potential of carbohydrazide derivatives in HIV treatment research (Hajimahdi, Zabihollahi, Aghasadeghi, & Zarghi, 2013).

Synthesis of New Compounds Aleksanyan and Hambardzumyan (2019) synthesized a substituted quinoline-6-carbohydrazide and reacted it with phenyl isothiocyanate to obtain phenylhydrazinecarbotioamide. This study contributes to the synthesis of new compounds for potential applications in various fields (Aleksanyan & Hambardzumyan, 2019).

Catalytic Reactions Yao et al. (2012) reported a tandem reaction involving N'-(2-alkynylbenzylidene)hydrazide and cycloprop-2-ene-1,1-dicarboxylate co-catalyzed by silver triflate and tris(triphenylphosphine)rhodium chloride, demonstrating the compound's role in catalytic reactions (Yao, Yu, Mo, & Wu, 2012).

Anti-Inflammatory Activities Sultana et al. (2013) prepared 1,4-dihydroquinoline-3-carbohydrazide derivatives of gatifloxacin, identifying them as potent anti-inflammatory agents. This indicates the significance of carbohydrazide derivatives in developing new anti-inflammatory drugs (Sultana, Arayne, Naz, & Mesaik, 2013).

Propiedades

IUPAC Name |

2-cyclopropyl-6-methylquinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-8-2-5-12-10(6-8)11(14(18)17-15)7-13(16-12)9-3-4-9/h2,5-7,9H,3-4,15H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUVZRGYJKBAGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-6-methylquinoline-4-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)